

# Summary of Key Pharmacokinetic Parameters

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Mavacoxib

CAS No.: 170569-88-7

Cat. No.: S534573

Get Quote

The table below consolidates the core quantitative pharmacokinetic data for **Mavacoxib** in dogs.

| Parameter                                      | Value / Finding                                                | Conditions / Notes                                                                    | Source  |
|------------------------------------------------|----------------------------------------------------------------|---------------------------------------------------------------------------------------|---------|
| <b>Elimination Half-life (t<sub>1/2</sub>)</b> | Median 16.6 days (range 7.9-38.8 days); Much longer in OA dogs | Young healthy Beagles; Extended in osteoarthritic (OA) dogs due to higher body weight | [1] [2] |
| <b>Absolute Oral Bioavailability (F)</b>       | 46.1% (fasted); 87.4% (with food)                              | Administered at 4 mg/kg; highlights critical effect of prandial state                 | [2]     |
| <b>Plasma Protein Binding</b>                  | ~98%                                                           | High binding contributes to large volume of distribution                              | [2]     |
| <b>Volume of Distribution (V<sub>ss</sub>)</b> | 1.6 L/kg (intravenous)                                         | Relatively large, indicating extensive tissue distribution                            | [2]     |
| <b>Total Body Plasma Clearance (CL)</b>        | 2.7 mL·h/kg (intravenous)                                      | Very slow clearance, primary driver of long half-life                                 | [2]     |
| <b>Primary Route of Elimination</b>            | Biliary secretion; excreted unchanged in faeces                | Limited biotransformation and renal excretion                                         | [1]     |
| <b>Dose Proportionality</b>                    | Exhibited                                                      | Across single oral doses of 2-12 mg/kg and multiple doses of 5-25 mg/kg               | [2]     |

| Parameter                         | Value / Finding                                                    | Conditions / Notes                                                           | Source  |
|-----------------------------------|--------------------------------------------------------------------|------------------------------------------------------------------------------|---------|
| <b>Recommended Dosage Regimen</b> | 2 mg/kg on Day 1, then again on Day 14, followed by monthly dosing | For canine osteoarthritis; ensures maintenance of therapeutic concentrations | [1] [3] |

## Detailed Experimental Protocols

The key studies establishing these parameters employed the following rigorous methodologies:

- **Study Populations:** PK profiles were evaluated in **young healthy adult laboratory Beagle dogs** and **Beagle-sized Mongrel dogs** for initial characterization [2]. A critical **population pharmacokinetic analysis** was also conducted in **client-owned dogs with naturally occurring osteoarthritis (OA)**, which identified significant quantitative differences in PK, such as a longer half-life, primarily associated with greater body weight in the clinical population [1].
- **Experimental Designs:**
  - **Absolute Bioavailability Study:** **Mavacoxib** was administered intravenously and orally to determine the fraction of the orally administered dose that reaches systemic circulation [2].
  - **Dose Proportionality Study:** Single oral doses ranging from **2 to 12 mg/kg** and multiple doses from **5 to 25 mg/kg** were evaluated to confirm that PK parameters are linear over a range of doses [2].
  - **Food Effect Study:** The commercial tablet formulation was administered to fasted dogs and dogs that were fed to quantify the impact of food on oral absorption [2].
- **Bioanalytical Method:** Plasma concentrations of **Mavacoxib** were quantified using a validated **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** method, which provides high sensitivity and specificity for drug measurement [4].

## Pharmacodynamic Pathway & Experimental Workflow

The experimental process for characterizing a drug's properties involves integrating its pharmacokinetic (PK) behavior with its pharmacodynamic (PD) effects. The following diagram illustrates this integrated PK/PD workflow for **Mavacoxib**.



[Click to download full resolution via product page](#)

This integrated PK/PD approach established that **Mavacoxib's** long half-life and high bioavailability with food support an infrequent dosing regimen, which was subsequently validated in clinical field studies [1].

## Key Considerations for Researchers

- **Inter-Species and Population Variability:** The PK profile of **Mavacoxib** differs significantly between young healthy lab dogs and the target OA population, and across species [1] [4]. This underscores the necessity of conducting population PK studies in the intended clinical population for accurate dosing.
- **Clinical Significance of Long Half-life:** The prolonged half-life is a defining feature, enabling a unique monthly maintenance dosing schedule that improves owner compliance for chronic conditions like osteoarthritis [1] [5].
- **Potential in Anti-Cancer Research:** Preclinical *in vitro* studies suggest **Mavacoxib** has direct anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells, indicating potential for therapeutic repurposing beyond its original indication [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. , pharmacodynamics, toxicology and therapeutics of... Pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
2. The pharmacokinetics of mavacoxib, a long-acting COX-2 ... [pubmed.ncbi.nlm.nih.gov]
3. Pharmacokinetics, pharmacodynamics, toxicology and ... [semanticscholar.org]
4. Comparative population pharmacokinetics and absolute oral... [nature.com]
5. The long-acting COX-2 inhibitor mavacoxib (Trocoxil™) has ... [bmcvetres.biomedcentral.com]

To cite this document: Smolecule. [Summary of Key Pharmacokinetic Parameters]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b534573#pharmacokinetics-of-mavacoxib-in-dogs>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)